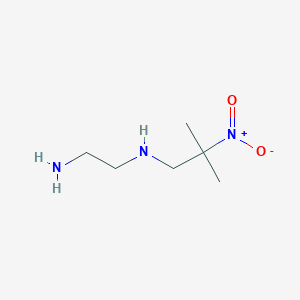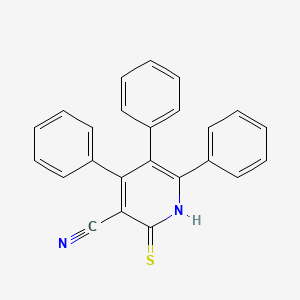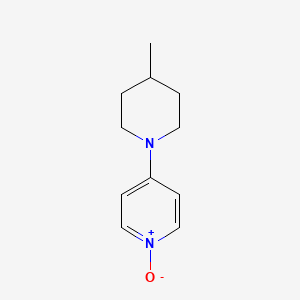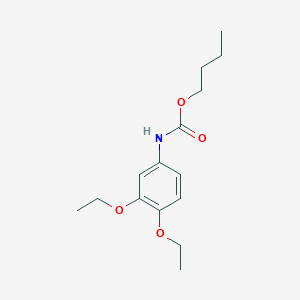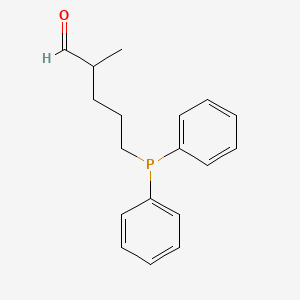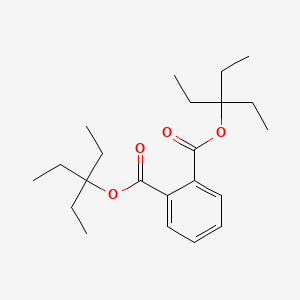
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C22H34O4 and a molecular weight of 362.503 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate involves the reaction of 3-ethyl-3-pentanol with phthaloyl chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
3-ethyl-3-pentanol+phthaloyl chloride→Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate
Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize the process and reduce costs.
Analyse Chemischer Reaktionen
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Research studies may explore its effects on biological systems.
Industry: Used in the production of polymers, resins, and other industrial materials.
Vergleich Mit ähnlichen Verbindungen
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate can be compared with other similar compounds such as:
Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar structural features.
Dioctyl phthalate (DOP): Another plasticizer with comparable properties.
Diisononyl phthalate (DINP): Used in similar industrial applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.
Eigenschaften
| 111983-09-6 | |
Molekularformel |
C22H34O4 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-7-21(8-2,9-3)25-19(23)17-15-13-14-16-18(17)20(24)26-22(10-4,11-5)12-6/h13-16H,7-12H2,1-6H3 |
InChI-Schlüssel |
SEBKNCYVSZUHCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)

